molecular formula C14H17NO2 B2885510 N-(3-acetylphenyl)cyclopentanecarboxamide CAS No. 540757-37-7

N-(3-acetylphenyl)cyclopentanecarboxamide

Cat. No.: B2885510
CAS No.: 540757-37-7
M. Wt: 231.295
InChI Key: BVNNWIRVMLGTIF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . Its structure, defined by the SMILES string O=C(C1CCCC1)NC2=CC=CC(C(C)=O)=C2, features a cyclopentane ring linked via a carboxamide group to a phenyl ring bearing an acetyl substituent . This amide functional group is a cornerstone in medicinal chemistry, found in a vast number of bioactive molecules . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical as a building block or intermediate in the synthesis of more complex molecules. Its structure makes it a candidate for exploration in various drug discovery programs, particularly those involving the development of novel amide derivatives. Synthetic protocols for related amide compounds often employ coupling reagents such as EDC in combination with DMAP and HOBt to facilitate bond formation, especially with less reactive amine partners .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(16)12-7-4-8-13(9-12)15-14(17)11-5-2-3-6-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNNWIRVMLGTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl Cyclopentanecarboxamide

Established Synthetic Routes for the Compound and Analogues

Traditional methods for amide bond formation typically involve the coupling of an amine with a carboxylic acid or its activated derivative. These routes are well-documented and provide reliable access to compounds like N-(3-acetylphenyl)cyclopentanecarboxamide.

The most direct and widely practiced method for synthesizing this compound involves the acylation of 3-aminoacetophenone (also known as 3-acetylphenylamine). This process, a classic example of nucleophilic acyl substitution, pairs the nucleophilic amine with an activated form of cyclopentanecarboxylic acid.

The reaction is typically carried out by treating 3-aminoacetophenone with cyclopentanecarbonyl chloride, the acid chloride derivative of cyclopentanecarboxylic acid. This reaction is often performed in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.it Alternatively, aqueous base conditions, as seen in the Schotten-Baumann reaction, can be employed. fishersci.it

Another common approach utilizes peptide coupling reagents to facilitate the amide bond formation directly from the carboxylic acid without needing to first synthesize the acyl chloride. masterorganicchemistry.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization, activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.itmasterorganicchemistry.com This intermediate is then readily attacked by the amine to yield the desired amide.

Reagent 1Reagent 2Coupling MethodKey Features
3-AminoacetophenoneCyclopentanecarbonyl ChlorideAcyl Chloride AcylationHigh reactivity; requires a base to scavenge HCl. fishersci.it
3-AminoacetophenoneCyclopentanecarboxylic AcidCarbodiimide Coupling (e.g., DCC, EDC)Mild conditions; avoids acyl chloride preparation. masterorganicchemistry.com
3-AminoacetophenoneCyclopentanecarboxylic AcidOther Coupling Reagents (e.g., HATU, PyBOP)High efficiency, often used in peptide synthesis. fishersci.it

An alternative synthetic pathway utilizes 3-acetylphenyl isocyanate as a key intermediate. echemi.com Isocyanates are highly reactive electrophiles that readily react with nucleophiles, including the carboxylate anion derived from a carboxylic acid.

In this methodology, 3-acetylphenyl isocyanate can react with cyclopentanecarboxylic acid. The initial addition of the carboxylate to the isocyanate forms an unstable mixed carbamic-carboxylic anhydride. This intermediate subsequently collapses, typically with the extrusion of carbon dioxide, to form the target amide, this compound. This route offers a different strategic approach, building the molecule from a pre-activated amine derivative.

The 3-acetylphenyl isocyanate precursor itself is a stable, commercially available reagent characterized by its molecular formula C9H7NO2 and a melting point of 33-34 °C. echemi.com

IntermediateReactantReaction TypeProduct
3-Acetylphenyl Isocyanate echemi.comCyclopentanecarboxylic AcidNucleophilic Addition/RearrangementThis compound

Advanced Synthetic Techniques and Reaction Conditions Applied to Related Structures

Beyond classical methods, contemporary organic synthesis employs advanced techniques that offer improved efficiency, safety, and access to novel chemical space. While not necessarily applied directly to the title compound, these methods are highly relevant for the synthesis of analogous and related structures.

Continuous flow chemistry provides significant advantages for handling reactive intermediates due to enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. cardiff.ac.ukresearchgate.net The generation and in-situ trapping of acylketenes is a powerful method for synthesizing β-keto amides and other derivatives. nih.govrsc.org

In this approach, a precursor such as a 1,3-dioxin-4-one is heated while flowing through a reactor coil, causing a retro-Diels-Alder reaction to generate a highly reactive acylketene intermediate. cardiff.ac.ukrsc.org This intermediate can be immediately intercepted by a nucleophile, such as an amine, present in the flow stream. For the synthesis of a cyclopentanecarboxamide (B1346233) analogue, an acylketene derived from a cyclopentyl-substituted precursor could be trapped with an aniline (B41778) derivative. A recent study demonstrated the generation of acylketenes from diazo-1,3-dicarbonyls in a continuous flow setup, which were then reacted with various amines to form β-ketoamides. acs.org This process allows for the safe, scalable production of amides from unstable intermediates. nih.govacs.org

Direct functionalization of C–H bonds is a major goal in modern synthesis, as it provides a more atom-economical route to complex molecules by avoiding pre-functionalization steps. Palladium-catalyzed C(sp3)–H activation has emerged as a robust tool for this purpose.

Research has demonstrated the direct cyanomethylation of unactivated sp3 C–H bonds in aliphatic amides. nih.govrsc.org This transformation typically uses an 8-aminoquinoline (B160924) directing group attached to the amide nitrogen to position the palladium catalyst for selective activation of a specific C–H bond. nih.gov In one protocol, iodoacetonitrile, generated in situ, reacts with methylene (B1212753) C(sp3)–H bonds of α-amino acids with excellent diastereoselectivity. rsc.org While this specific reaction introduces a cyanomethyl group rather than forming the core amide bond, it showcases how advanced catalytic methods can be used to elaborate complex carboxamide-containing structures. Such a strategy could be envisioned for the late-stage functionalization of N-alkyl carboxamides that share structural similarities with the cyclopentyl moiety.

Reaction TypeCatalystDirecting GroupKey Feature
C(sp3)–H CyanomethylationPalladium (Pd)8-AminoquinolineSite-selective functionalization of aliphatic amides. nih.govrsc.org
C(sp3)–H Hydroxylation/AlkoxylationCopper (Cu)N/ADiastereoselective oxidation of lactams. nih.gov

The Ritter reaction is a classical method for synthesizing amides from nitriles and a carbocation source. nih.govrsc.org Modern variations of this reaction have expanded its scope and utility. One such advancement is the Ritter-type iodo(III)amidation of alkynes, which provides stereoselective access to multisubstituted enamides. nih.govrsc.orgelsevierpure.com

In this transformation, an internal alkyne is treated with a hypervalent iodine electrophile, such as benziodoxole triflate (BXT), in the presence of a nitrile. rsc.orgresearchgate.net This process mediates a trans-difunctionalization of the alkyne, resulting in the formation of a β-iodanyl enamide. nih.gov The resulting enamide products are valuable synthetic intermediates, as the benziodoxole group can be further transformed via cross-coupling reactions to access a variety of tri- and tetrasubstituted enamides. nih.govrsc.org This methodology provides a route to unsaturated amide analogues that are not readily accessible through traditional condensation methods.

Isolation and Purification Methodologies of this compound

The successful synthesis of this compound is contingent upon effective isolation and purification to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques, including chromatographic separation and liquid-liquid extraction, are pivotal in obtaining the compound in high purity.

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Chromatography, Flash Chromatography)

Chromatographic techniques are fundamental to the purification of this compound and related amide compounds. Silica gel is widely employed as the stationary phase due to its efficacy in separating molecules based on polarity.

Flash column chromatography is a commonly utilized method for the purification of crude reaction mixtures containing amide products. rsc.org This technique involves forcing the solvent through a column of silica gel under pressure, which allows for rapid and efficient separation. The selection of an appropriate solvent system (eluent) is critical for achieving good separation. A common mobile phase for compounds of this nature is a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org The polarity of the eluent can be adjusted by varying the ratio of these solvents to optimize the separation of the target compound from impurities.

The process typically involves the following steps:

Sample Preparation: The crude reaction mixture is concentrated under reduced pressure to remove the bulk of the solvent. rsc.org The resulting residue can be dissolved in a minimal amount of the chromatography solvent or adsorbed onto a small amount of silica gel.

Column Packing: The column is carefully packed with silica gel as a slurry in the chosen eluent to ensure a homogenous stationary phase, which is crucial for good separation.

Elution: The sample is loaded onto the top of the silica gel column, and the eluent is passed through the column. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

For challenging separations, a gradient elution may be employed, where the polarity of the solvent system is gradually increased over the course of the chromatography. rochester.edu

Below is an interactive table summarizing typical parameters for the chromatographic purification of related amide compounds.

ParameterDescription
Stationary Phase Silica gel is the most common stationary phase for the purification of N-aryl amides. mdpi.comscispace.com
Mobile Phase A mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate is frequently used. rsc.org The ratio is optimized based on the polarity of the compound and impurities. For instance, a 20% ethyl acetate in hexanes mixture has been reported for similar compounds.
Technique Flash chromatography is preferred for its speed and efficiency in purifying gram-scale quantities of material. rsc.org
Monitoring The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired product. nih.gov

Extraction and Filtration Procedures in Synthetic Workup

Prior to chromatographic purification, a synthetic workup involving extraction and filtration is typically performed to remove a significant portion of impurities.

Following the completion of the reaction, the mixture is often cooled to room temperature. rsc.org If the reaction solvent is immiscible with water, the workup may proceed by adding water to the reaction mixture. This is followed by extraction with an organic solvent, such as ethyl acetate. scispace.com This liquid-liquid extraction separates the desired organic product from water-soluble impurities and salts. The organic layer, now containing the crude product, is collected.

The combined organic extracts are then commonly washed with brine (a saturated aqueous solution of sodium chloride) to remove residual water. Subsequently, the organic layer is dried over an anhydrous inorganic salt, such as sodium sulfate (B86663) (Na2SO4), to remove any remaining traces of water. scispace.com After drying, the drying agent is removed by filtration. The solvent from the filtrate is then removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, which can then be subjected to chromatographic purification. rsc.orgscispace.com

The following table outlines the general steps involved in the extractive workup for amide synthesis.

StepPurpose
Quenching The reaction is often quenched by the addition of water or an aqueous solution to stop the reaction and dissolve water-soluble byproducts and reagents.
Extraction The product is extracted from the aqueous layer into an immiscible organic solvent, such as ethyl acetate. scispace.com This step is often repeated to maximize the yield.
Washing The organic layer is washed with water and/or brine to remove any remaining water-soluble impurities.
Drying The organic layer is treated with a drying agent, like anhydrous sodium sulfate, to remove dissolved water. scispace.com
Filtration The drying agent is removed from the organic solution by filtration.
Concentration The solvent is removed from the organic solution under reduced pressure to yield the crude product. rsc.org

In Vitro Biological Activities and Molecular Interactions of N 3 Acetylphenyl Cyclopentanecarboxamide

Enzyme Inhibition Studies

Fatty Acid Synthase (FAS) Inhibition Mechanism

Fatty acid synthase (FAS) is a critical enzyme in the de novo synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. nih.govpatsnap.com Its overexpression in many cancer cells compared to normal tissues has made it an attractive target for anticancer drug development. patsnap.comnih.gov Inhibition of FAS can impede the rapid proliferation of tumor cells, which rely on endogenous fatty acid synthesis for membrane formation and signaling molecules. patsnap.comnih.gov

Various small molecules inhibit FAS through different mechanisms. Some inhibitors, like the natural polyphenols epigallocatechin gallate (EGCG) and epicatechin gallate (ECG), act on the β-ketoacyl reductase (KR) domain of the enzyme complex. researchgate.net Other compounds function through competitive inhibition with substrates like acetyl-CoA. researchgate.net For instance, GSK2194069 is a selective inhibitor that targets the ketoacyl reductase domain, while the potent inhibitor Fasnall is known to target multiple domains, including ketoacyl reductase (KR), enoyl reductase (ER), and malonyl/acetyltransferase (MAT). nih.gov

While the cyclopentanecarboxamide (B1346233) scaffold is found in various biologically active molecules, current research has not established a direct inhibitory mechanism of N-(3-acetylphenyl)cyclopentanecarboxamide on Fatty Acid Synthase. Further investigation is required to determine if this specific compound interacts with FAS and to elucidate any potential mechanism of action.

Inhibitory Effects on Other Enzymes by Related Compounds (e.g., Glutathione (B108866) Reductase, Glycosylated Hydroxamate Activity)

While direct data on this compound is limited, the activities of related chemical structures provide insight into potential biological interactions.

Glutathione Reductase (GR): Glutathione reductase is a crucial enzyme for maintaining the cellular redox balance by regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG). Inhibition of this enzyme can lead to an accumulation of oxidative stress. Certain electrophilic compounds and carbamoylating agents have been shown to inhibit GR. For example, some carbamoylating nitrosoureas produce a dose-dependent inhibition of glutathione reductase, leading to a depletion of cellular thiols.

Glycosylated Hydroxamate Activity: The hydroxamic acid moiety is a significant pharmacophore known for its ability to chelate metal ions, particularly zinc and iron. researchgate.net This property allows hydroxamic acid derivatives to act as potent inhibitors of various metalloenzymes. researchgate.net Key targets include histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), where the hydroxamate function coordinates with the catalytic zinc ion in the enzyme's active site, leading to inhibition. researchgate.net While this compound is a carboxamide and not a hydroxamate, the study of hydroxamates provides a framework for how related functional groups can be designed to interact with enzyme active sites.

Modulation of Cytochrome P450 (CYP) Enzymes by Analogous Carboxamide Inhibitors

Cytochrome P450 (CYP) is a superfamily of heme-containing enzymes responsible for the metabolism of a vast number of drugs and other xenobiotics. The inhibition or induction of CYP enzymes is a primary cause of drug-drug interactions, which can lead to therapeutic failure or adverse effects. The most significant isoforms in human drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.

Inhibition of CYP enzymes by small molecules, such as those with a carboxamide structure, can occur through several mechanisms. An inhibitor can bind to the active site of the enzyme, either competitively or noncompetitively, preventing the substrate from binding and being metabolized. In competitive inhibition, the inhibitor and substrate compete for the same active site. In noncompetitive inhibition, the inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its catalytic activity. Irreversible inhibition involves the formation of a stable covalent bond between the inhibitor and the enzyme, leading to permanent inactivation. The potential for carboxamide-containing compounds to modulate CYP activity is a critical consideration in drug discovery, as unforeseen interactions can significantly alter a drug's pharmacokinetic profile.

Cholinesterase Inhibition by Structurally Similar Carboxamides (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are the primary therapeutic agents for managing the symptoms of Alzheimer's disease. Several compounds with carboxamide and carbamate (B1207046) structures have been investigated for their cholinesterase inhibitory potential.

Studies have shown that certain benzofuran-2-carboxamide (B1298429) derivatives are potent inhibitors of BChE. patsnap.com Similarly, a series of salicylanilide (B1680751) N,N-disubstituted (thio)carbamates demonstrated weak to moderate inhibitory activity against both AChE and BChE, with some compounds showing selectivity for BChE. Fumaramide derivatives have also been identified as inhibitors of both cholinesterases. These structurally related compounds suggest that the carboxamide scaffold can be tailored to interact with the active or peripheral sites of these enzymes.

Below is a table summarizing the inhibitory activities of some carboxamide and carbamate derivatives against cholinesterases.

Compound ClassTarget EnzymeReported IC₅₀ Values (µM)
Benzofuran-2-carboxamide derivativesButyrylcholinesterase (BChE)0.054 - 2.7
O-Aromatic (thio)carbamatesAcetylcholinesterase (AChE)38 - 90
O-Aromatic (thio)carbamatesButyrylcholinesterase (BChE)1.60 - 311.0
Fumaramide derivative (Compound 29)Acetylcholinesterase (AChE)0.14
Fumaramide derivative (Compound 30)Butyrylcholinesterase (BChE)16.50

Receptor Binding and Ligand-Target Interactions

CC Chemokine Receptor (CCR) Antagonism, particularly CCR2 and CCR3

CC chemokine receptors are G protein-coupled receptors that play a central role in mediating the migration of immune cells. Antagonizing these receptors is a therapeutic strategy for a variety of inflammatory diseases.

CCR2 Antagonism: The CC chemokine receptor 2 (CCR2) and its ligand, MCP-1 (monocyte chemoattractant protein-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. Antagonism of this receptor is a promising approach for treating conditions like atherosclerosis, rheumatoid arthritis, and type 2 diabetes.

The cyclopentanecarboxamide scaffold is a core component of a known series of CCR2 antagonists. Research into 3-amino-1-alkyl-cyclopentane carboxamides has identified them as potent, low molecular weight antagonists of both human and murine CCR2. Structure-activity relationship (SAR) studies on this series revealed that the C(1) substituent on the cyclopentane (B165970) ring is crucial for activity, with short, branched alkyl groups like isopropyl, isobutyl, or cyclopropyl (B3062369) being optimal for high binding affinity.

Compound/ClassTargetActivity/IC₅₀Notes
cis-Diamidocyclohexyl urea (B33335) compoundHuman CCR25.1 nM (MCP-1 binding)Also inhibits Ca²+ flux (18 nM) and chemotaxis (1 nM).
RS102895Human CCR2360 nMSelective for CCR2 over CCR1.
PF-4136309Human CCR25.2 nMAlso active against mouse (17 nM) and rat (13 nM) CCR2.
N-aryl piperazine-1-carboxamideHuman CCR25.8 nM (Ca²+ flux)Lead compound from a series of potent oral antagonists. researchgate.net

CCR3 Antagonism: The CC chemokine receptor 3 (CCR3) is highly expressed on eosinophils, basophils, and Th2 lymphocytes, making it a key player in allergic inflammation, particularly in diseases like asthma. Antagonists of CCR3 work by blocking the binding of its primary ligands, such as eotaxin-1, eotaxin-2, and RANTES, thereby inhibiting the recruitment and activation of these inflammatory cells.

Various chemical classes of small molecule CCR3 antagonists have been developed, including piperazine (B1678402) and piperidine (B6355638) derivatives, many of which incorporate carboxamide or related urea functionalities. For example, 2-(benzothiazolethio)acetamide derivatives were identified as having binding affinities for human CCR3 receptors in the nanomolar range. nih.gov The development of potent and selective CCR3 antagonists remains an active area of research for new anti-inflammatory therapies.

Compound/ClassTargetIC₅₀Notes
SB-328437Human CCR34.5 nMA potent, selective non-peptide antagonist.
YM-344031Human CCR33.0 nM (Eotaxin-1 binding)Orally active antagonist.
J-113863Human CCR30.58 nMAlso a potent CCR1 antagonist.
2-(Benzothiazolethio)acetamide derivative (1b)Human CCR32.3 nMShowed 820-fold selectivity over CCR1. nih.gov
BMS-639623Human CCR30.3 nMPotent and orally active.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are integral to signal transduction, converting extracellular stimuli into intracellular responses. scienceopen.com The activation of a GPCR by a ligand initiates a cascade of events, beginning with a conformational change in the receptor that allows it to activate an associated heterotrimeric G-protein. semanticscholar.org This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to its dissociation from the Gβγ dimer. semanticscholar.org Both the activated Gα subunit and the Gβγ dimer can then modulate the activity of downstream effector proteins, such as adenylyl cyclase and phospholipase C, which in turn generate second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). scienceopen.com These second messengers propagate the signal, leading to a specific cellular response.

While direct studies on this compound's interaction with GPCRs are not extensively documented in publicly available literature, the broader class of carboxamide derivatives has been investigated for activity at these receptors. Notably, patent literature describes novel cyclopentathiophene carboxamide derivatives as effective antagonists of the Platelet-Activating Factor Receptor (PAFR). google.comgoogle.com PAFR is a GPCR that plays a significant role in inflammatory processes and platelet activation. google.com Antagonism of this receptor by these related cyclopentanecarboxamide structures suggests a potential, though unconfirmed, avenue of exploration for this compound's own capacity to modulate GPCR signaling pathways.

Voltage-Gated Ion Channel Blockade by Related Carboxamide Series (e.g., Na(V)1.7)

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. The Na(V)1.7 subtype, in particular, is highly expressed in dorsal root ganglion neurons and is a key target in pain research due to its critical role in nociceptive signal transmission. nih.gov Genetic studies have solidified its importance, showing that gain-of-function mutations lead to pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. nih.gov

Several compounds containing a carboxamide moiety have been identified as potent blockers of Na(V)1.7. These inhibitors often exhibit a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the channel rather than the resting or open states. This mechanism, known as use-dependent blockade, results in a more pronounced inhibitory effect in rapidly firing neurons, a characteristic of pathological pain states.

For instance, the anti-epileptic drug Lacosamide, which also has a carboxamide structure, enhances the slow-inactivation of VGSCs, a distinct mechanism from typical local anesthetics that primarily affect fast-inactivation. google.com Studies on Lacosamide's interaction with Na(V)1.7 reveal that its inhibitory action is dependent on interactions with both the local anesthetic binding site within the channel pore and specific residues in the voltage-sensing domain (VSD), such as W1538 in VSD4. google.com Other carboxamide-containing compounds, like Vixotrigine, have also been developed as use-dependent sodium channel blockers for pain treatment. scienceopen.com

The table below summarizes the inhibitory effects of representative carboxamide compounds on Na(V)1.7 channels.

CompoundTarget ChannelMechanism of ActionKey Interaction Sites
Lacosamide Na(V)1.7Enhances slow-inactivationPore (Local Anesthetic Site), VSD4 (W1538) google.com
Lidocaine Na(V)1.7Enhances fast and slow inactivation, use-dependentPore (Local Anesthetic Site) scienceopen.comgoogle.com
ICA-121431 Na(V)1.3-selective (but active on Na(V)1.7-W1538R mutant)Use-dependent block, shifts inactivationVoltage-Sensing Domain 4 google.com

This table is interactive. Click on the headers to sort the data.

Cellular Pathway Modulation in In Vitro Models

Investigation of Platelet Activation Inhibition via GPCR-Mediated Pathways

Platelet activation is a critical process in hemostasis and thrombosis, initiated by various agonists binding to receptors on the platelet surface. A significant number of these receptors are GPCRs, which, upon activation, trigger intracellular signaling cascades leading to platelet shape change, degranulation, and aggregation. nih.gov

Key GPCRs in platelet activation include P2Y receptors for ADP, protease-activated receptors (PARs) for thrombin, and the thromboxane (B8750289) A2 receptor (TP). nih.gov Another important GPCR-mediated pathway involves the Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator that, upon binding to its receptor (PAFR), initiates signaling through Gq and other G-proteins. google.com This leads to the activation of phospholipase C, subsequent calcium mobilization, and ultimately, platelet aggregation and the release of pro-thrombotic factors. google.com

As mentioned previously, cyclopentathiophene carboxamide derivatives have been patented as PAFR antagonists. google.comgoogle.com By blocking the PAFR, such compounds can inhibit the downstream signaling events that lead to platelet activation. This specific example within the broader cyclopentanecarboxamide class provides a mechanistic basis for how this compound could potentially inhibit platelet activation through the modulation of a GPCR-mediated pathway. However, direct experimental evidence for this specific activity is required.

Influence on Lipid and Carbohydrate Cellular Metabolism (in the context of FAS inhibition)

Fatty Acid Synthase (FAS) is a critical enzyme in cellular metabolism, responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. nih.govgoogle.com While most normal tissues rely on dietary fatty acids, many cancer cells exhibit upregulated FAS activity to support rapid proliferation, membrane biosynthesis, and the generation of signaling lipids. nih.govgoogle.com This makes FAS an attractive target for therapeutic intervention.

Inhibition of FAS has profound effects on cellular metabolism. By blocking the synthesis of palmitate, FAS inhibitors disrupt the production of more complex lipids necessary for cell growth and signaling. google.com This can lead to significant shifts in the cellular metabolome. Untargeted metabolomics studies on prostate cancer cells treated with various FAS inhibitors (e.g., Fasnall, GSK2194069, TVB-3166) have revealed several key metabolic alterations. google.com

Despite blocking the primary pathway for palmitate production, a paradoxical increase in certain long-chain unsaturated fatty acids and glycerophospholipids has been observed. google.com This suggests that cells possess metabolic flexibility, potentially rerouting other pathways to compensate for the loss of de novo lipogenesis. google.com Additionally, FAS inhibition can lead to an accumulation of precursors like acetyl-CoA, which can impact other metabolic pathways, such as polyamine metabolism. google.com

The table below details some of the significant metabolic changes observed in cancer cells following treatment with FAS inhibitors.

Metabolic PathwayObserved ChangesPotential ConsequenceReference
Lipid Metabolism ↑ Long-chain unsaturated fatty acids, ↑ GlycerophospholipidsMetabolic reprogramming to sustain lipid supply google.com
Polyamine Metabolism ↓ Spermidine, ↓ Spermine, ↑ N1-acetylspermidineAlteration in cell growth and proliferation pathways due to acetyl-CoA accumulation google.com
Energy Metabolism Alterations in pathways linked to acetyl-CoACellular adaptation to metabolic stress google.com

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar Investigations of N 3 Acetylphenyl Cyclopentanecarboxamide

Elucidation of Essential Pharmacophoric Features

The fundamental structure of N-(3-acetylphenyl)cyclopentanecarboxamide comprises a central carboxamide linker, an aromatic acetylphenyl group, and a hydrophobic cyclopentane (B165970) moiety. The essential pharmacophoric features, inferred from the analysis of related carboxamide structures, likely include a hydrogen bond donor (the amide N-H), two hydrogen bond acceptor sites (the amide carbonyl and the acetyl carbonyl), a hydrophobic aliphatic region (the cyclopentane ring), and an aromatic ring system. researchgate.netnih.govarchivepp.com The spatial arrangement of these features is critical for molecular recognition and binding to a biological target. The amide linkage provides a rigid planar unit that correctly orients the phenyl and cyclopentyl substituents. nih.gov The acetyl group on the phenyl ring, with its ketone functionality, offers an additional point for hydrogen bonding, which can be crucial for anchoring the ligand in a specific orientation within a binding pocket. researchgate.net The phenyl ring itself can engage in π-π stacking or hydrophobic interactions. researchgate.net

Impact of Substituent Modifications on Biological Potency and Selectivity

Cyclopentane Moiety Modifications and Their Influence on Activity

The cyclopentane group serves as a key hydrophobic feature. Its size, shape, and conformational flexibility are presumed to be critical for optimal interaction with a corresponding hydrophobic pocket in a target protein. In related scaffolds, modifications to such cycloalkyl rings have demonstrated significant effects on biological activity. For instance, altering the ring size from a cyclobutane (B1203170) to a cyclopentane or cyclohexane (B81311) in certain G9a inhibitors resulted in a potency drop of at least one order of magnitude, highlighting the importance of the specific ring size for activity. nih.gov This suggests that both smaller (cyclobutyl) and larger (cyclohexyl) rings in place of the cyclopentane in this compound might lead to a decrease in potency due to suboptimal fit. nih.gov The introduction of substituents on the cyclopentane ring could further modulate activity by altering its conformation or introducing new interaction points. nih.gov

Table 1: Predicted Influence of Cyclopentane Moiety Modifications on Biological Activity This table is based on SAR trends observed in analogous cycloalkyl-containing compounds.

Modification R Group Predicted Impact on Activity Rationale
Ring Contraction Cyclobutyl Decreased Potency Suboptimal size for hydrophobic pocket, increased ring strain. nih.gov
Parent Compound Cyclopentyl Optimal (Reference) Assumed optimal fit based on the parent structure.
Ring Expansion Cyclohexyl Decreased Potency Potential steric clash, suboptimal fit in the binding pocket. nih.gov

Derivations of the Acetylphenyl Group and Their Pharmacological Consequences

The 3-acetylphenyl moiety is a critical component, influencing the electronic properties and binding interactions of the molecule. The position and nature of the substituent on the phenyl ring are vital for activity.

Positional Isomerism: Moving the acetyl group from the meta (3-position) to the ortho (2-position) or para (4-position) would alter the geometry of the molecule and the location of the hydrogen bond-accepting carbonyl group. In studies of substituted 2-phenylcyclohexanones, 2- and 3-substituted compounds were generally more active than 4-substituted compounds, suggesting that substituent placement is a key determinant of potency. mdpi.com

Substitution of the Acetyl Group: Replacing the acetyl group with other functionalities would significantly impact the electronic and steric profile.

Electron-withdrawing groups (EWGs): Groups like nitro (NO₂) or cyano (CN) could alter the hydrogen bond accepting capacity of the phenyl ring itself and change electrostatic interactions. nih.gov

Electron-donating groups (EDGs): Groups like methoxy (B1213986) (OCH₃) or methyl (CH₃) could enhance hydrophobic interactions but might reduce favorable polar contacts if the acetyl carbonyl is essential. nih.gov

Alternative Hydrogen Bond Acceptors: Replacing the acetyl group with other hydrogen-bond accepting groups, such as a sulfamoyl group (SO₂NH₂), has been shown to be essential for activity in some COX-2 inhibitors. archivepp.com

Table 2: Predicted Pharmacological Consequences of Acetylphenyl Group Derivations This table is based on general principles of medicinal chemistry and SAR of related aromatic compounds.

Modification R Group on Phenyl Ring Predicted Pharmacological Consequence
Positional Isomer 4-acetyl Altered activity profile due to repositioning of H-bond acceptor. mdpi.com
Electronic Modification (EWG) 3-cyano Potentially altered target affinity and selectivity. nih.gov
Electronic Modification (EDG) 3-methoxy May enhance hydrophobic interactions, potentially reducing potency if H-bond is critical. mdpi.com

N-Substituent Variations in Carboxamide Structures

The secondary amide (N-H) is a crucial hydrogen bond donor. Replacing the hydrogen with other substituents would have profound effects on the molecule's binding capabilities. In SAR studies of other carboxamide series, this position has proven to be highly sensitive to modification.

N-Alkylation: Introducing a small alkyl group, such as a methyl (CH₃), would eliminate the hydrogen bond donating ability of the amide nitrogen. In some 1,2,4-triazole (B32235) carboxamides, an N-methyl group was found to be critical for activity, whereas the analogous non-methylated compound was inactive. malariaworld.org Conversely, in other series, the N-H is essential for a key hydrogen bond interaction, and its removal leads to a complete loss of activity. acs.org

Larger N-Substituents: Addition of larger groups, such as benzyl (B1604629) or phenylalkyl, could introduce steric hindrance, preventing the molecule from fitting into its binding site. However, such modifications can also lead to new, favorable interactions with the target protein. acs.org For instance, replacing an N-methyl with phenylalkyl groups in piperidine-based ligands led to improved activity at the serotonin (B10506) transporter (SERT) but a loss of activity at the dopamine (B1211576) transporter (DAT). acs.org

Table 3: Predicted Impact of N-Substituent Variations in the Carboxamide Linker This table is based on SAR trends observed in analogous carboxamide-containing compounds.

Modification N-Substituent Predicted Impact on Activity Rationale
Parent Compound -H Optimal (Reference) Provides a key hydrogen bond donor.
Small Alkylation -CH₃ Highly Variable Eliminates H-bond donor; may be beneficial or detrimental depending on target. malariaworld.orgacs.org
Larger Alkylation -Benzyl Likely Decreased Potency Potential for steric hindrance, but could explore new binding interactions. acs.org

Stereochemical Influences on Activity and Binding

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological targets like enzymes and receptors are themselves chiral. nih.gov Although this compound itself is achiral, the introduction of any substituent on the cyclopentane ring would create one or more stereocenters. For example, in a series of cyclopentane-based sodium channel blockers, the stereochemistry of a hydroxyl group was found to be critical for conferring potency. nih.gov Specifically, compounds with a trans stereochemistry at the cyclopentane ring were biologically active, while the corresponding cis-analogs were not. nih.govnih.gov This highlights that if this compound were to be derivatized into a chiral analogue, it is highly probable that only one stereoisomer would exhibit the desired biological activity, as it would possess the correct three-dimensional orientation to bind effectively to the target. nih.gov

Comparative SAR Analysis with Other Carboxamide Scaffolds Exhibiting Biological Activity

The this compound scaffold can be compared to other classes of biologically active carboxamides to understand broader SAR trends.

Indole-2-Carboxamides: These compounds have shown promise as anticancer agents. Their SAR often depends on the substituents on the indole (B1671886) ring and the N-phenyl group. Like the acetylphenyl scaffold, they possess an aromatic core and an N-aryl carboxamide linkage, but the fused heterocyclic system of indole offers different structural rigidity and electronic properties. nih.gov

Benzoxazolone Carboxamides: Investigated as acid ceramidase inhibitors, this scaffold is more rigid and extended than the cyclopentane carboxamide. SAR studies on this class focused on modifying substituents on the benzoxazolone ring to improve physicochemical properties, demonstrating the importance of the core scaffold in defining drug-like properties. nih.gov

Pyridazine (B1198779) Carboxamides: These have been evaluated as cholinesterase inhibitors. The pyridazine ring, a nitrogen-containing heterocycle, introduces different electronic and hydrogen-bonding characteristics compared to the simple phenyl ring in this compound. The SAR of this class is heavily influenced by the nature of the group attached to the carboxamide nitrogen. nih.gov

Sulfonamide vs. Carboxamide: In some series, the carboxamide linker (-C(O)NH-) has been replaced by a sulfonamide linker (-S(O)₂NH-). This bioisosteric replacement alters the geometry, electronic character, and hydrogen-bonding capacity of the linker, often leading to significant changes in receptor affinity and selectivity. nih.gov For example, in a series of arylpiperazine derivatives, sulfonamides displayed higher affinity for 5-HT₇ receptors compared to their carboxamide counterparts. nih.gov This suggests that replacing the carboxamide in the title compound could be a viable strategy to modulate its biological profile.

Computational and Theoretical Studies of N 3 Acetylphenyl Cyclopentanecarboxamide

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-(3-acetylphenyl)cyclopentanecarboxamide, these simulations are instrumental in identifying potential biological targets and understanding the key interactions that govern its binding affinity. By computationally placing the molecule into the binding sites of various proteins, researchers can hypothesize its mechanism of action.

The process involves preparing the three-dimensional structures of both the ligand, this compound, and the target protein. Docking algorithms then explore various conformational and rotational possibilities of the ligand within the protein's active site, scoring them based on a force field that estimates the binding energy.

Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the acetyl group on the phenyl ring and the carbonyl group of the amide could act as hydrogen bond acceptors, while the cyclopentane (B165970) and phenyl rings could engage in hydrophobic interactions with nonpolar residues of the protein. The results from these simulations can guide the rational design of more potent analogs.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Interaction TypeProtein ResidueLigand Atom/GroupDistance (Å)
Hydrogen BondASP 145Amide NH2.1
Hydrogen BondLYS 72Acetyl C=O2.5
HydrophobicLEU 23Cyclopentane Ring3.8
HydrophobicVAL 56Phenyl Ring4.1
Pi-StackingPHE 144Phenyl Ring4.5

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model for this compound and its analogs would be developed to predict the activity of novel, unsynthesized compounds.

To build a QSAR model, a dataset of structurally similar molecules with known biological activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that links these descriptors to the biological activity.

For this compound, relevant descriptors might include the octanol-water partition coefficient (logP), molar refractivity, and electronic properties of the aromatic ring. The resulting QSAR model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. For the this compound-protein complex identified through molecular docking, MD simulations can assess the stability of the binding pose and investigate any conformational changes in both the ligand and the protein upon binding.

These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecular motions at an atomic level. An MD simulation would start with the docked pose of this compound in the protein's active site, solvated in a water box with appropriate ions. The simulation would then be run for a sufficient time to observe the stability of the complex.

Analysis of the MD trajectory can reveal the persistence of key interactions, the flexibility of different parts of the ligand and protein, and any significant conformational rearrangements. This information is crucial for validating the docking results and understanding the dynamic nature of the binding event.

Table 2: Hypothetical Analysis of a 100 ns Molecular Dynamics Simulation of this compound Bound to a Target Protein

ParameterAverage ValueFluctuation
RMSD of Ligand1.2 ű 0.3 Å
RMSF of Protein Active Site Residues0.8 ű 0.2 Å
Number of Hydrogen Bonds2± 1
Solvent Accessible Surface Area of Ligand45 Ų± 5 Ų

Binding Free Energy Calculations to Quantify Interaction Strengths

To obtain a more quantitative measure of the binding affinity, binding free energy calculations can be performed. These methods provide a more accurate estimation of the strength of the interaction between this compound and its target protein compared to the scoring functions used in molecular docking.

Popular methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These approaches calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies. The calculations are typically performed on snapshots taken from an MD simulation trajectory.

The calculated binding free energy can be decomposed into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation energies. This detailed energy breakdown helps to identify the key driving forces for binding and can be used to compare the affinities of different analogs.

Pharmacophore Model Development for De Novo Design and Virtual Screening

A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model can be developed based on its binding mode in a target protein. This model can then be used for de novo design of new molecules or for virtual screening of large compound libraries to identify novel scaffolds with the desired activity.

The key features of a pharmacophore for this compound could include a hydrogen bond acceptor (from the acetyl and amide carbonyls), a hydrogen bond donor (from the amide N-H), a hydrophobic group (the cyclopentane ring), and an aromatic ring. The spatial arrangement of these features is critical for biological activity. Once developed, this 3D query can be used to rapidly screen databases of millions of compounds to find those that match the pharmacophore model.

In Silico Prediction of Metabolic Stability (e.g., using CYP enzyme interaction data)

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile. In silico tools can predict the metabolic fate of this compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes.

These predictive models are often based on data from known substrates of various CYP isoforms. By analyzing the structure of this compound, these tools can highlight atoms or functional groups that are most likely to undergo metabolic transformations, such as hydroxylation, N-dealkylation, or oxidation. For example, the phenyl ring and the cyclopentane ring could be susceptible to hydroxylation.

Quantum Chemical Computations for Electronic Structure and Reactivity Analysis

Quantum chemical computations provide a detailed understanding of the electronic structure and reactivity of a molecule. For this compound, methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties.

These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule. The MEP map can identify the electron-rich and electron-poor regions of the molecule, which are important for understanding intermolecular interactions.

These quantum mechanical calculations can also be used to determine the most stable conformation of the molecule and to study the energetics of potential reaction mechanisms, providing a fundamental understanding of its chemical behavior.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D
Molecular Electrostatic Potential (Min/Max)-0.05 / +0.05 a.u.

Analytical Data for this compound Not Publicly Available

An extensive search of scientific literature, chemical databases, and patent filings has revealed no publicly available analytical characterization data for the chemical compound this compound. While the compound is listed by chemical suppliers, detailed experimental results from spectroscopic and chromatographic analyses—essential for a thorough scientific article—are not present in the accessible resources.

The creation of a scientifically accurate article detailing the analytical methodologies for this specific compound, as requested, requires access to experimental data from techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and various chromatography methods. Without this foundational data, a factual and detailed analysis conforming to the requested outline cannot be provided.

General methodologies for the characterization of similar carboxamide compounds exist; however, presenting this information would be a speculative generalization rather than a specific and accurate description of this compound. The strict requirement for detailed research findings and data tables pertinent solely to this compound cannot be met based on the currently available information.

Therefore, the generation of the requested article is not possible at this time.

Analytical Characterization Methodologies for N 3 Acetylphenyl Cyclopentanecarboxamide

Chromatographic Methods for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For N-(3-acetylphenyl)cyclopentanecarboxamide, GC-MS analysis provides high chromatographic resolution and definitive structural confirmation through mass spectral fragmentation patterns. shimadzu.com The compound's volatility allows for its analysis via GC following injection into a heated port, where it is vaporized and transported through a capillary column by an inert carrier gas, such as helium. phytojournal.com

Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. A non-polar or medium-polarity column, such as one with a phenyl methylpolysiloxane stationary phase, is typically suitable for this type of aromatic amide. rjptonline.org As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, generating a mass spectrum that serves as a chemical fingerprint for identification. nih.govimrpress.com Key fragmentation would likely occur at the amide linkage and adjacent to the carbonyl group. The identification of the compound is confirmed by comparing its retention time and mass spectrum with those of a known reference standard and by matching the spectrum against established databases like the National Institute of Standards and Technology (NIST) library. phytojournal.comimrpress.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue/Description
GC System Gas Chromatograph with Autosampler
Column Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Initial: 150 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C; Hold: 5 min
MS System Quadrupole Mass Spectrometer
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40-450 m/z
Expected Retention Time Dependent on exact conditions, but would be consistent and reproducible
Potential Key Fragments (m/z) Fragments corresponding to the cyclopentanecarbonyl cation, the acetylphenyl cation, and the molecular ion.

Note: This data is illustrative and would require experimental optimization.

Advanced Analytical Approaches and Sample Preparation

Derivatization Techniques for Enhanced Detection and Analysis (e.g., 3-nitrophenylhydrazine (B1228671) for carbonyl/carboxyl groups)

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced volatility for GC or increased detectability for MS. researchgate.net For this compound, the presence of a carbonyl (ketone) group makes it a prime candidate for derivatization, particularly to improve ionization efficiency and detection sensitivity in mass spectrometry-based methods. youtube.comslu.se

A well-established technique involves the use of 3-nitrophenylhydrazine (3-NPH), a reagent that reacts with both carbonyl and carboxyl groups. nih.govelsevierpure.comnih.gov In the case of this compound, 3-NPH would react with the ketone group to form a stable 3-nitrophenylhydrazone derivative. This reaction adds a readily ionizable moiety to the molecule, significantly enhancing the signal response in liquid chromatography-mass spectrometry (LC-MS), especially when using electrospray ionization (ESI). slu.se The derivatization with 3-NPH has been shown to improve detection sensitivity and chromatographic separation for a wide range of metabolites containing carbonyl or carboxyl groups. elsevierpure.comnih.gov

Table 2: Derivatization Reaction with 3-Nitrophenylhydrazine (3-NPH)

ReactantReagentProductAnalytical Benefit
This compound (contains carbonyl group)3-Nitrophenylhydrazine (3-NPH)N-(3-(1-(2-(3-nitrophenyl)hydrazono)ethyl)phenyl)cyclopentanecarboxamide- Increased molecular weight - Enhanced ionization efficiency for LC-MS/MS - Improved chromatographic peak shape and resolution

Another common derivatizing agent for carbonyl compounds, particularly for GC-MS analysis, is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with ketones to form oxime derivatives that are highly volatile and exhibit excellent sensitivity under negative chemical ionization (NCI) MS detection. nih.govresearchgate.net

Isotope Dilution and Internal Standard Techniques for Quantitation

For high-accuracy quantification, the use of an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response. numberanalytics.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to every sample, calibrator, and quality control sample before analysis. numberanalytics.com

The gold standard for quantitative mass spectrometry is isotope dilution, which employs a stable isotope-labeled version of the analyte as the internal standard (e.g., containing deuterium, ¹³C, or ¹⁵N). nih.gov For this compound, an ideal internal standard would be a synthesized analog such as this compound-d5, where several hydrogen atoms are replaced with deuterium. This internal standard is chemically identical to the analyte and co-elutes chromatographically but is distinguishable by its higher mass in the mass spectrometer. nih.gov By measuring the ratio of the response of the native analyte to the response of the isotope-labeled internal standard, highly precise and accurate quantification can be achieved, as it effectively cancels out most sources of analytical error. nih.gov

Table 3: Example of Quantitation using an Internal Standard

ParameterAnalyte (Native Compound)Internal Standard (IS)Calculation
Compound This compoundThis compound-d5
Concentration Unknown (C_analyte)Known (C_IS)C_analyte = (Area_analyte / Area_IS) * (Response Factor) * C_IS
MS Response Measured Peak Area (Area_analyte)Measured Peak Area (Area_IS)

The Response Factor is determined from a calibration curve plotting the ratio of analyte area to IS area against the ratio of analyte concentration to IS concentration.

Validation Parameters for Rigorous Analytical Methods

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. particle.dkamazonaws.com For the quantitative analysis of this compound, several key parameters must be rigorously assessed.

Calibration and Linearity for Quantitative Analysis

The establishment of a linear relationship between the concentration of an analyte and the analytical instrument's response is fundamental for accurate quantification. This is typically achieved by preparing a series of calibration standards of known concentrations and measuring their corresponding responses.

A calibration curve is constructed by plotting the instrument response against the concentration of the analyte. The linearity of this curve is then evaluated, often by calculating the coefficient of determination (R²). For a method to be considered linear, the R² value is generally expected to be ≥ 0.99. The relationship is mathematically expressed by the equation y = mx + c, where 'y' is the response, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

Table 1: Example Calibration Data for Quantitative Analysis

Concentration (µg/mL)Instrument Response (e.g., Peak Area)
1.015,234
5.076,170
10.0151,987
25.0380,543
50.0759,881
100.01,521,034

This table is a representative example and does not reflect actual experimental data for this compound.

Precision (Repeatability and Reproducibility) Evaluation

Precision studies are conducted to assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This is typically evaluated at two levels: repeatability and reproducibility.

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing multiple measurements of a sample by the same analyst on the same instrument.

Reproducibility (Inter-assay precision): This evaluates the precision between different laboratories, which is a key component of method validation when the method is intended for use in multiple locations.

The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Table 2: Example Precision Data

Concentration (µg/mL)Repeatability (Intra-assay RSD, %)Reproducibility (Inter-assay RSD, %)
Low QC (5.0)2.14.5
Mid QC (25.0)1.83.9
High QC (75.0)1.53.2

This table is a representative example and does not reflect actual experimental data for this compound.

Determination of Limit of Quantitation (LOQ)

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. It is a critical parameter for quantitative assays. The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1. At the LOQ, the analytical method must demonstrate acceptable precision and accuracy.

Table 3: Example Limit of Quantitation (LOQ) Data

ParameterValue
Determined LOQ Concentration1.0 µg/mL
Signal-to-Noise Ratio at LOQ10.5
Precision at LOQ (RSD, %)≤ 10%
Accuracy at LOQ (% Recovery)90-110%

This table is a representative example and does not reflect actual experimental data for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.